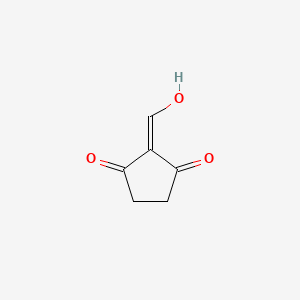
Benzaldehyde, 2-(methylphenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(methylphenylamino)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a 2-(methylphenylamino) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(methylphenylamino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with 2-(methylphenyl)amine under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 2-(methylphenylamino)- may involve large-scale reactions using advanced equipment and techniques. The process often includes steps such as purification and isolation to ensure the final product meets the required specifications. Industrial production methods are designed to be efficient and cost-effective, while maintaining high standards of safety and environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzaldehyde, 2-(methylphenylamino)- may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(methylphenylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or treatments.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to cellular macromolecules, such as proteins or nucleic acids, and altering their function. This can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzaldehyde, 2-(methylphenylamino)- include other aromatic aldehydes and amine-substituted benzaldehydes, such as:
- Benzaldehyde
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
What sets Benzaldehyde, 2-(methylphenylamino)- apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
208664-53-3 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-(N-methylanilino)benzaldehyde |
InChI |
InChI=1S/C14H13NO/c1-15(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-16/h2-11H,1H3 |
InChI-Schlüssel |
GGDXBFXXAWLYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


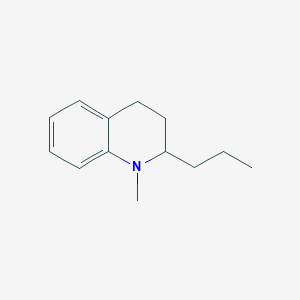


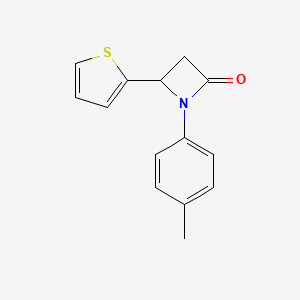
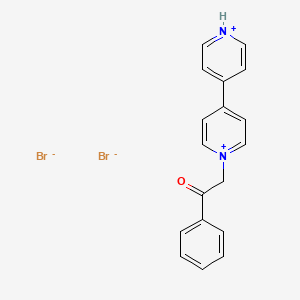
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
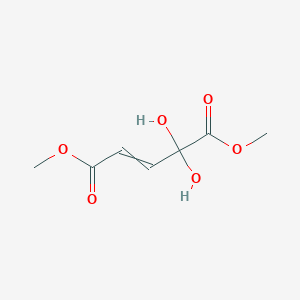
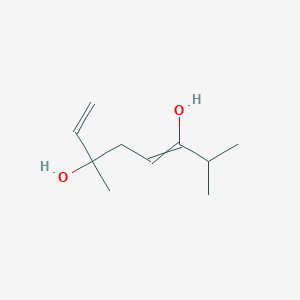
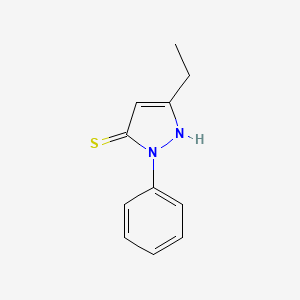
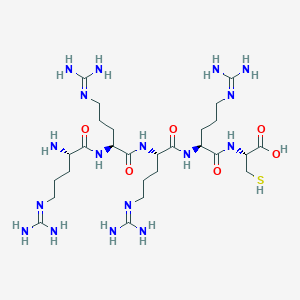

![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
